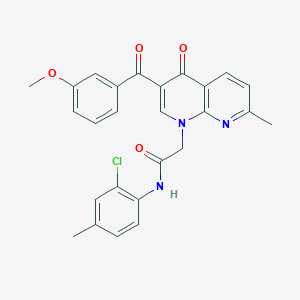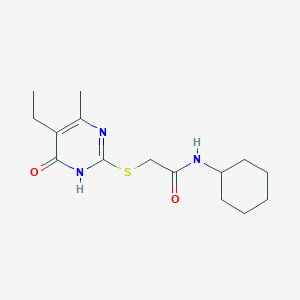
N-(2-chloro-4-methylphenyl)-2-(3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that appears to be designed for potential therapeutic applications, particularly as an anticancer agent. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds with related structures and potential anticancer properties.
Synthesis Analysis
The synthesis of related compounds involves linear synthesis techniques, as seen in the first paper, where novel 2-chloro N-aryl substituted acetamide derivatives were synthesized . These derivatives were created for the purpose of screening their cytotoxicity against various cancer cell lines. Although the exact synthesis route for the compound is not provided, it is likely that a similar approach involving multiple steps of organic synthesis, purification, and characterization would be required.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques, including LCMS, IR, 1H and 13C NMR spectroscopies, and elemental analysis . These techniques are crucial for confirming the structure of the synthesized compounds and ensuring their purity. X-ray diffraction analysis has also been used to determine the crystal and molecular structures of similar acetamide derivatives .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds likely include the formation of amide bonds, substitution reactions, and the creation of heterocyclic structures, as suggested by the structures of the compounds studied in the papers . The exact chemical reactions for the compound would depend on its specific synthesis route, which is not detailed in the provided papers.
Physical and Chemical Properties Analysis
The physical properties such as melting points and crystalline structures of related compounds have been determined . The chemical properties, particularly the cytotoxicity of these compounds, have been evaluated in vitro using MTT assays against different human leukemic cell lines . These assays provide IC50 values, which indicate the concentration of the compound required to inhibit cell growth by 50%. Such data is essential for assessing the potential of these compounds as anticancer agents.
Relevant Case Studies
The first paper presents a case study where five novel compounds were synthesized and tested for their cytotoxicity against PANC-1, HepG2, and MCF7 cell lines . One compound, in particular, showed high cytotoxicity on PANC-1 and HepG2 cell lines with low IC50 values, indicating its potential as an anticancer agent. These case studies are relevant as they demonstrate the application of similar compounds in a biomedical context, which could be extrapolated to the compound .
Wissenschaftliche Forschungsanwendungen
Environmental and Chemical Interactions
- Degradation and Toxicity Analysis: Advanced oxidation processes (AOPs) are used to degrade compounds like acetaminophen from aqueous media, leading to different kinetics, mechanisms, and by-products. A study delved into the degradation pathways, by-products, and their biotoxicity, contributing to enhancing degradation methods for such compounds by AOP systems (Qutob et al., 2022).
- Biological Effects of Structurally Similar Compounds: Investigations into compounds with similar structures, such as acetamide and formamide derivatives, provide insights into their biological responses and potential applications or risks in various contexts. This includes understanding their toxicological profile, which can guide safety protocols and usage limitations (Kennedy, 2001).
Potential Therapeutic Applications
- Scintillation Properties in Medical Imaging: Studies on plastic scintillators based on polymethyl methacrylate, which may share some structural similarities with the compound , highlight the potential of such compounds in improving medical imaging technologies. These advancements can lead to more accurate diagnostic tools in healthcare (Salimgareeva & Kolesov, 2005).
- Synthesis and Evaluation for Potential Carcinogenicity: The structural modification and evaluation of compounds can shed light on their biological activity, potential therapeutic uses, or carcinogenic risks. For instance, the synthesis and evaluation of thiophene analogues of known carcinogens aim to assess their potential carcinogenicity, providing a pathway for developing safer pharmaceuticals or chemicals (Ashby et al., 1978).
Eigenschaften
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN3O4/c1-15-7-10-22(21(27)11-15)29-23(31)14-30-13-20(24(32)17-5-4-6-18(12-17)34-3)25(33)19-9-8-16(2)28-26(19)30/h4-13H,14H2,1-3H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMOJSGYCRZIOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C(=O)C4=CC(=CC=C4)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4-methylphenyl)-2-(3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-[(2-fluorobenzoyl)oxy]-4-nitrobenzenecarboxylate](/img/structure/B2499544.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2499546.png)
![(1-(3-phenylpropyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2499548.png)
![9H-fluoren-9-ylmethyl N-[(2S)-1-(1H-indol-3-yl)-3-oxopropan-2-yl]carbamate](/img/no-structure.png)

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2499551.png)
![2-Bromo-5,6,8,9-tetrahydro-imidazo[1,2-a][1,4]diazepine-7-carboxylic acid tert-butyl ester](/img/structure/B2499552.png)
![(2,4-Dinitrophenyl)-[1-(2,4,6-trimethylphenyl)-[1,2,3,5]oxatriazolo[3,2-a]benzotriazol-5-yl]methanone](/img/structure/B2499554.png)
![2-[[3-(3,4-Dimethoxyphenyl)-2-oxo-1-benzopyran-7-yl]oxy]acetamide](/img/structure/B2499555.png)

![N-(1-cyanocycloheptyl)-2-[3-(1H-pyrazol-1-yl)azetidin-1-yl]acetamide](/img/structure/B2499560.png)
![N-(5-chloro-2-methylphenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2499564.png)
